Magnesium;2-ethoxyethoxybenzene;bromide
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Overview
Description
Magnesium;2-ethoxyethoxybenzene;bromide is an organometallic compound that combines magnesium, 2-ethoxyethoxybenzene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are essential tools in the field of organic chemistry due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;2-ethoxyethoxybenzene;bromide typically involves the reaction of 2-ethoxyethoxybenzene bromide with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium metal reacts with the organic halide to form the Grignard reagent. The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure the efficient formation of the Grignard reagent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-ethoxyethoxybenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with other organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from the nucleophilic addition to carbonyl compounds. Other products can include substituted organic compounds and coupled products, depending on the specific reaction conditions .
Scientific Research Applications
Magnesium;2-ethoxyethoxybenzene;bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in polymerization reactions, such as the ring-expansion cationic polymerization of isobutyl vinyl ether.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Magnesium;2-ethoxyethoxybenzene;bromide involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen atoms in the ether solvent, stabilizing the reagent and enhancing its reactivity. The nucleophilic carbon atom then attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Magnesium;2-ethoxyethoxybenzene;bromide is similar to other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium bromide. its unique structure, with the 2-ethoxyethoxybenzene moiety, provides distinct reactivity and selectivity in certain reactions. Similar compounds include:
- Methylmagnesium Bromide (CH3MgBr)
- Phenylmagnesium Bromide (C6H5MgBr)
- Ethylmagnesium Bromide (C2H5MgBr)
These compounds share similar preparation methods and reactivity but differ in their specific applications and the types of products they form.
Properties
Molecular Formula |
C10H13BrMgO2 |
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Molecular Weight |
269.42 g/mol |
IUPAC Name |
magnesium;2-ethoxyethoxybenzene;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-4,6-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KRUVTQZAYQGTLP-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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